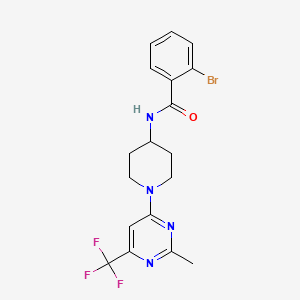

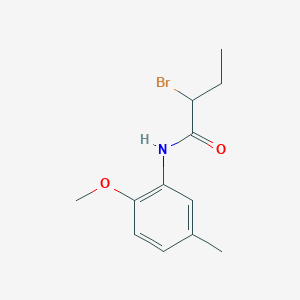

2-bromo-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

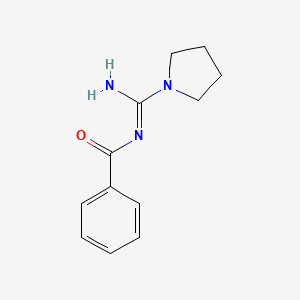

“2-bromo-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)benzamide” is a compound that contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The pyrimidine ring in this compound is substituted with a methyl group and a trifluoromethyl group at the 2nd and 6th positions, respectively . The compound also contains a benzamide moiety, which consists of a benzene ring attached to an amide group .

Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name. It contains a pyrimidine ring, a benzamide moiety, and a piperidine ring. The pyrimidine ring is substituted with a methyl group and a trifluoromethyl group. The benzamide moiety is attached to the pyrimidine ring via a bromine atom .

Aplicaciones Científicas De Investigación

Metabolism and Pharmacokinetics

- Metabolism in Chronic Myelogenous Leukemia Patients : A study on the metabolism of Flumatinib, a related antineoplastic tyrosine kinase inhibitor, in Chronic Myelogenous Leukemia (CML) patients, reveals insights into the metabolic pathways of similar compounds. Flumatinib undergoes processes like N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis. The presence of trifluoromethyl and pyridine groups in these compounds facilitates amide bond cleavage, leading to in vivo formation of carboxylic acid and amine (Gong et al., 2010).

Analytical Chemistry

- Nonaqueous Capillary Electrophoresis for Quality Control : A study developed a nonaqueous capillary electrophoretic separation method for Imatinib mesylate and related substances, including similar pyrimidine derivatives. This method is considered effective for quality control purposes (Ye et al., 2012).

Synthesis and Antifungal Activity

- Novel Pyrimidine Derivatives as Antifungal Agents : A research focusing on the synthesis of new pyrimidine derivatives containing an amide moiety, similar to the queried compound, found that some derivatives exhibited significant antifungal activity against various fungal species. These findings highlight the potential of such compounds in antifungal applications (Wu et al., 2021).

Anticancer Applications

- Synthesis of Nilotinib : The synthesis process of Nilotinib, a compound structurally related to the queried chemical, offers insights into the potential anticancer applications of similar pyrimidine derivatives. Nilotinib is a selective inhibitor of tyrosine kinase, used in cancer treatment (Cong-zhan, 2009).

Bioactivity Studies

- Antimicrobial and Antituberculosis Activity : A study on the synthesis and in vitro biological evaluation of isoniazid clubbed pyrimidine derivatives showed good antimicrobial and antituberculosis activity. This suggests the potential of similar compounds in treating bacterial and fungal infections (Soni & Patel, 2017).

Propiedades

IUPAC Name |

2-bromo-N-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18BrF3N4O/c1-11-23-15(18(20,21)22)10-16(24-11)26-8-6-12(7-9-26)25-17(27)13-4-2-3-5-14(13)19/h2-5,10,12H,6-9H2,1H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUYCLZHLMWLUGL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N2CCC(CC2)NC(=O)C3=CC=CC=C3Br)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18BrF3N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4H,5H,6H,7H-furo[3,2-c]pyridine-4-carboxylic acid hydrochloride](/img/structure/B2430045.png)

![methyl 2-({[1-benzyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate](/img/structure/B2430047.png)

![4-[6-({2-[(2-furylmethyl)amino]-2-oxoethyl}thio)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]-N-(4-methoxybenzyl)butanamide](/img/structure/B2430054.png)

![2-({1-[(2,5-Difluorophenyl)methyl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2430055.png)

![N-(2-(3-chlorophenyl)-2-methoxypropyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2430059.png)

![3-Fluoro-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)pyridine-4-carboxamide](/img/structure/B2430060.png)